![molecular formula C27H36O2S B130300 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one CAS No. 71507-77-2](/img/structure/B130300.png)
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one
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Description
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a chemical compound with the molecular formula C27H36O2S . It is a derivative of testosterone . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of 17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one consists of 27 carbon atoms, 36 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 424.64 .Physical And Chemical Properties Analysis
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one is a white solid . It has a molecular weight of 424.64 and a density of 1.17g/cm3 . It has a boiling point of 554.8ºC at 760 mmHg . The compound is slightly soluble in chloroform .Scientific Research Applications
Medical Research
Mesterolone is commonly used in medical research for its potential therapeutic effects. It binds strongly to the androgen receptor and has therefore also been used as an affinity label for this receptor in the prostate and in prostatic tumors .
Androgen Receptor Studies
As an androgen, mesterolone has a strong affinity for the androgen receptor . This makes it useful in studies investigating the function and regulation of this receptor, particularly in the prostate and in prostatic tumors .
Anabolic Steroid Research
Mesterolone is a synthetic anabolic steroid . As such, it can be used in research investigating the effects of anabolic steroids on muscle mass, strength, and power .
Hormone Research
Mesterolone is a steroid hormone . This makes it useful in research investigating the function and regulation of steroid hormones in the body .
Drug Development
Given its strong binding to the androgen receptor and its status as a synthetic anabolic steroid, mesterolone could potentially be used in the development of new drugs . These could include treatments for conditions related to androgen levels or muscle mass.
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-4-(phenylsulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2S/c1-25-14-13-24(28)20(17-30-18-7-5-4-6-8-18)21(25)10-9-19-22(25)11-15-26(2)23(19)12-16-27(26,3)29/h4-8,19,22-23,29H,9-17H2,1-3H3/t19-,22+,23+,25+,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHICPNHMULZDY-AYEIPMSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)CSC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CSC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one | |
CAS RN |
71507-77-2 |
Source
|
Record name | Androst-4-en-3-one, 17-hydroxy-17-methyl-4-[(phenylthio)methyl]-, (17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71507-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17β-hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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